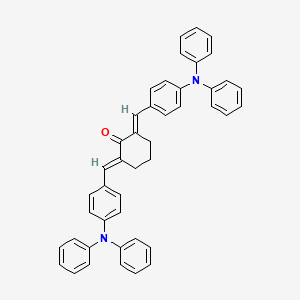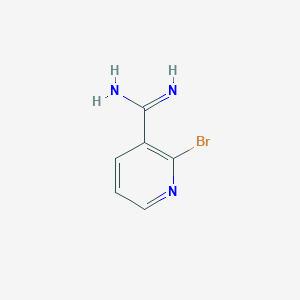
3,7-Phenanthroline-8-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Phenanthroline-8-carbaldehyde is a heterocyclic organic compound that belongs to the phenanthroline family. Phenanthrolines are known for their versatile applications in coordination chemistry, catalysis, and as building blocks for various functional materials. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Phenanthroline-8-carbaldehyde typically involves the functionalization of phenanthroline derivatives. One common method is the Friedländer condensation reaction, which involves the reaction of 8-aminoquinoline-7-carbaldehyde with bicyclic ketones under basic conditions . This method allows for the construction of the phenanthroline moiety onto a bicyclic framework, resulting in the desired compound.
Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes such as the Minisci-type reaction. This method is metal-, light-, and catalyst-free, making it operationally simple and cost-effective . The reaction conditions are mild, and it is capable of installing a wide range of functional groups, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Phenanthroline-8-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3,7-Phenanthroline-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with various metal ions
Biology: The compound’s ability to chelate metal ions makes it useful in biological studies, particularly in understanding metal ion interactions in biological systems.
Wirkmechanismus
The mechanism of action of 3,7-Phenanthroline-8-carbaldehyde involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, disrupt metal ion homeostasis, and interfere with various biochemical pathways. The compound’s molecular targets include metallo-beta-lactamases and other metal-dependent proteins .
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline: A widely studied compound known for its chelating properties and applications in coordination chemistry.
2,9-Dicarbamoylated Phenanthrolines: These compounds are important motifs in coordination chemistry and have applications in nuclear waste management and anti-tumor agents.
Uniqueness: 3,7-Phenanthroline-8-carbaldehyde is unique due to its specific functionalization at the 8-position, which imparts distinct chemical reactivity and potential applications. Its ability to form stable complexes with a wide range of metal ions and its versatility in various chemical reactions make it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65990-95-6 |
|---|---|
Molekularformel |
C13H8N2O |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
3,7-phenanthroline-8-carbaldehyde |
InChI |
InChI=1S/C13H8N2O/c16-8-10-2-3-12-11-5-6-14-7-9(11)1-4-13(12)15-10/h1-8H |
InChI-Schlüssel |
ZIBRLIXNWIEDDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=N2)C=O)C3=C1C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-chloro-N'-hydroxy-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboximidamide](/img/structure/B13129509.png)
![4-Chloro-7-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13129513.png)

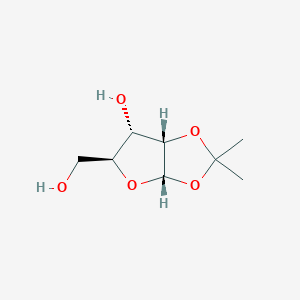
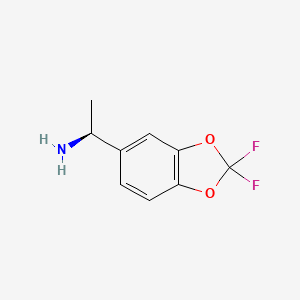
![16,18,22-Trioxa-13-aza-17-phosphatetracontanoicacid,17-hydroxy-12,23-dioxo-20-[[(9Z)-1-oxo-9-octadecenyl]oxy]-,17-oxide,monosodiumsalt,(20R,31Z)-](/img/structure/B13129553.png)

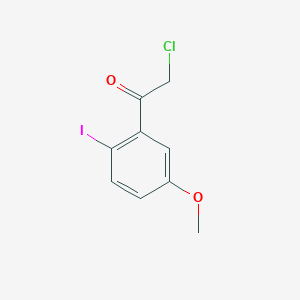
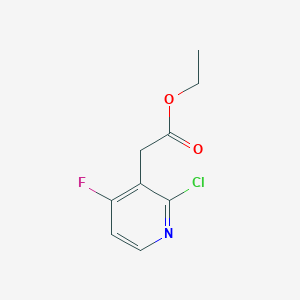
![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)
![(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane](/img/structure/B13129584.png)

